molecular formula C22H24N2O2S2 B2668877 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide CAS No. 920232-63-9

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide

Cat. No. B2668877
CAS RN: 920232-63-9
M. Wt: 412.57
InChI Key: IBBCSUBBOFCCRC-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H24N2O2S2 and its molecular weight is 412.57. The purity is usually 95%.
BenchChem offers high-quality N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antibacterial Agents

  • Anticancer Evaluation : Research on benzamide derivatives containing thiadiazole scaffolds demonstrates their synthesis under microwave irradiation and evaluation against a panel of human cancer cell lines. These compounds, related in structure to N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide, exhibit promising anticancer activity. Molecular docking studies predict their mechanism of action, suggesting good oral drug-like behavior and potential as anticancer agents (Tiwari et al., 2017).

  • Antibacterial Agents : Another study focuses on the synthesis of benzothiazolyl substituted pyrazol-5-ones as novel antibacterial agents. These compounds show significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. Their cytotoxic activity against mammalian Vero cell line indicates that these compounds are non-toxic at concentrations exhibiting antibacterial activity (Palkar et al., 2017).

Synthesis and Characterization of Heterocyclic Compounds

  • Heterocyclic Compound Synthesis : Research into the synthesis of thiazole and thiazoline derivatives based on benzamide structures has led to the discovery of new compounds with potential anti-inflammatory activity. This research provides a foundation for the development of new pharmaceuticals based on the manipulation of benzothiazole and related scaffolds (Lynch et al., 2006).

  • Gelation Behavior and Crystal Engineering : Studies on N-(thiazol-2-yl)benzamide derivatives explore their gelation behavior, revealing the importance of methyl functionality and multiple non-covalent interactions in determining gelation/non-gelation behavior. Such research is crucial for the development of new materials with specific properties (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S2/c1-14-11-15(2)20-18(12-14)23-22(28-20)24(13-16-7-6-10-26-16)21(25)17-8-4-5-9-19(17)27-3/h4-5,8-9,11-12,16H,6-7,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBCSUBBOFCCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=CC=CC=C4SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide

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